Solvent Red 149

Description

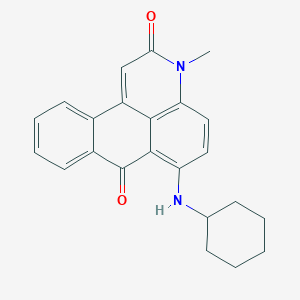

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGUXCXDBKBCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175560 | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21295-57-8, 71902-18-6 | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21295-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021295578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Solvent Red 149

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 149, also known as Fluorescent Red HFG, is a synthetic organic dye belonging to the anthrapyridone class.[1] It is widely utilized in the plastics and polymer industries for its vibrant bluish-red fluorescence, high thermal stability, and excellent light and migration resistance.[2][3][4][5] Despite its extensive industrial use, a detailed and publicly available characterization of its core photophysical properties is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the essential photophysical parameters for a fluorescent dye and presents detailed experimental protocols for their determination, offering a framework for the thorough characterization of this compound.

Introduction to this compound

This compound (CAS No: 21295-57-8, 71902-18-6; C.I. No: 674700) is a high-performance fluorescent dye with the chemical formula C₂₃H₂₂N₂O₂ and a molecular weight of 358.43 g/mol .[3][5] Its structure, 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dione, imparts a brilliant bluish-red or rose-red hue.[3][5] It is primarily used in the coloring of various plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in polyester (B1180765) fibers.[2][3][4]

While qualitative descriptions of its fluorescence are abundant, precise quantitative data on its photophysical properties are not readily found in published literature. This guide outlines the methodologies required to obtain this critical data.

Key Photophysical Properties

The utility of a fluorescent dye is defined by a set of key photophysical parameters. For a compound like this compound, these include:

-

Absorption and Emission Spectra: These spectra define the wavelengths of light the molecule absorbs and emits. The absorption maximum (λmax) and emission maximum (λem) are fundamental characteristics. The difference between these maxima is known as the Stokes shift.

-

Molar Extinction Coefficient (ε): This parameter quantifies how strongly the dye absorbs light at a specific wavelength. It is a crucial factor in applying the Beer-Lambert law for concentration determination.

-

Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be sensitive to its environment.

Data Presentation

As specific quantitative photophysical data for this compound is not available in the public domain, the following table summarizes its general and qualitative properties based on available information.

| Property | Description | Reference(s) |

| Chemical Name | 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dione | [3] |

| CAS Number | 21295-57-8, 71902-18-6 | [5][6] |

| C.I. Name | This compound | [3] |

| Molecular Formula | C₂₃H₂₂N₂O₂ | [5] |

| Molecular Weight | 358.43 g/mol | [5] |

| Appearance | Bluish-red powder | [4][5] |

| Fluorescence Color | Bluish-red / Rose-red | [2][5] |

| Solubility | Insoluble in water; soluble in various organic solvents. | |

| Heat Resistance | Excellent, up to 300°C in some plastics. | [2][6] |

| Light Fastness | Good to excellent. | [2][6] |

| Migration Resistance | Good. | [2] |

| Primary Applications | Coloring for plastics (PS, ABS, PMMA, PC, PET), polymers, and fibers. | [3][4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key photophysical properties of a fluorescent dye such as this compound.

Determination of Absorption and Emission Spectra

Methodology: UV-Visible Absorption and Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, chloroform, or a solvent relevant to its application) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.

-

-

Absorption Spectrum Measurement:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank reference.

-

Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

-

Measure the absorption spectra of the diluted this compound solutions from approximately 300 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λmax) determined from the absorption spectrum.

-

Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~750 nm.

-

Identify the wavelength of maximum emission intensity (λem).

-

Determination of Molar Extinction Coefficient

Methodology: Beer-Lambert Law Analysis

-

Data Collection:

-

Using the absorption spectra recorded in section 4.1.2, note the absorbance values at the λmax for each of the known concentrations.

-

-

Analysis:

-

Plot a graph of absorbance at λmax versus the concentration of this compound.

-

The plot should be linear for low concentrations.

-

Perform a linear regression on the data points that fall within the linear range.

-

The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm). The slope of the plot will be equal to ε.

-

Determination of Fluorescence Quantum Yield

Methodology: Relative Method Using a Standard

-

Selection of a Standard:

-

Choose a well-characterized fluorescent standard with a known quantum yield (Φf,std) and with absorption and emission spectra that overlap with those of this compound. A suitable standard might be Rhodamine 6G or Rhodamine 101, depending on the spectral properties of this compound.

-

-

Sample Preparation:

-

Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Measure the absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Calculation:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Determination of Fluorescence Lifetime

Methodology: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation:

-

Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the λmax of this compound.

-

A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is required.

-

-

Measurement:

-

Prepare a dilute solution of this compound.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Acquire the fluorescence decay profile of the this compound solution.

-

-

Analysis:

-

The fluorescence lifetime (τ) is determined by fitting the experimental decay data to a multi-exponential decay model after deconvolution with the IRF. For many organic dyes, a single exponential decay model is sufficient.

-

Visualizations

References

- 1. This compound,Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]

- 2. China this compound / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]

- 3. This compound [jnogilvychem.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. Ranbar 4B Red Fluorescent Dye – this compound [ranbarr.com]

- 6. This compound Dyes | C.I. No 674700 Manufacturers in India [colorantsgroup.com]

An In-Depth Technical Guide to Solvent Red 149 for Researchers and Scientists

An Introduction to the Anthrapyridone Dye: Solvent Red 149

This compound is a fluorescent dye characterized by a vibrant bluish-red hue.[1] Chemically, it is classified as an anthrapyridone, belonging to the broader group of anthraquinone (B42736) dyes.[2] Its molecular structure is 6-(Cyclohexylamino)-3-N-methylanthrapyridone. This compound is primarily utilized in the industrial sector for coloring a wide array of materials, including plastics (such as PS, ABS, PMMA, PC, PA6, and PET), polymers, fibers, rubber, waxes, oils, lubricants, fuels, and printing inks.[3][4] Despite its widespread industrial use, the biological properties of this compound have not been extensively studied. However, research into the broader class of anthrapyridone derivatives suggests potential applications in biomedical research and drug development, particularly in the context of oncology. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of the biological activities and potential signaling pathway interactions of structurally related compounds.

Chemical and Physical Properties

This compound is a red, crystalline powder. It is known for its high thermal stability, good light and weather fastness, and excellent resistance to migration, making it a durable colorant for various applications.[2]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | [5] |

| Synonyms | Fluorescent Red HFG, C.I. This compound, Red HFG, Plast red 3010 | |

| CAS Number | 21295-57-8, 71902-18-6 | [3][6] |

| Molecular Formula | C₂₃H₂₂N₂O₂ | [7][8] |

| Molecular Weight | 358.43 g/mol | [7][8] |

| Chemical Structure | Pyrimidine Anthrone | [7] |

| Appearance | Bluish Red Powder | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Heat Resistance | 300 °C | [6] |

| Light Fastness | 6-7 | [6] |

| Acid Resistance | 4 | [6] |

| Alkali Resistance | 5 | [6] |

| Density | 1.31 g/cm³ | [6] |

| Water Solubility | ≤ 1.0% | [6] |

| Boiling Point | 597.8 °C (Predicted) | [5] |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with cyclohexanamine.[7] A more detailed, multi-step synthesis process is outlined in patent literature, starting from 1-nitroanthraquinone (B1630840). This method involves five key reaction stages: substitution, bromination, acylation, ring-closure, and condensation.[6]

A Five-Step Synthesis Protocol:

-

Substitution: The initial step involves the substitution of the nitro group on the 1-nitroanthraquinone raw material.

-

Bromination: The resulting intermediate undergoes bromination. This can be achieved under mild reaction conditions using sodium bromide and a chlorine bleach liquor in the presence of sulfuric acid, which offers an environmentally friendlier alternative to using elemental bromine.[6]

-

Acylation: An acylation reaction is then carried out on the brominated intermediate.

-

Ring-Closure Reaction: A subsequent ring-closure reaction forms the core anthrapyridone structure.

-

Condensation: The final step is a condensation reaction to yield the target product, this compound.[6]

This patented method is designed to enhance both the yield and purity of the final product while employing milder reaction conditions and reducing organic by-products.[6]

Potential Biological Activity and Signaling Pathways of Anthrapyridone Derivatives

While specific studies on the biological activity of this compound are limited, research on the broader class of anthrapyridone compounds reveals significant potential in the field of oncology. Several studies have demonstrated the cytotoxic effects of various anthrapyridone derivatives against a range of cancer cell lines, including those that exhibit multidrug resistance (MDR).[3][6][9]

The phenomenon of MDR in cancer is often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy.[3][6] Research has shown that the lipophilicity (hydrophobicity) of anthrapyridone derivatives plays a crucial role in their ability to overcome P-gp-mediated resistance. Highly lipophilic anthrapyridones exhibit a rapid passive diffusion across the cell membrane, which can surpass the rate of active efflux by P-gp. This leads to a high intracellular accumulation of the compound in both sensitive and resistant cancer cells, resulting in comparable cytotoxic activity against both.[3][6] In contrast, more hydrophilic anthrapyridone derivatives show lower rates of cellular uptake and are more susceptible to being pumped out by P-gp, leading to reduced efficacy in resistant cells.[3][6]

Studies on the mechanisms of cell death induced by anthrapyridone compounds suggest the involvement of both apoptosis and lysosomal-mediated cell death pathways.[9] Furthermore, compounds with a 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold, which is structurally analogous to this compound, have been identified as promising candidates for the development of kinase inhibitors, specifically targeting Glycogen synthase kinase-3 (GSK-3).[4] GSK-3 is a key enzyme involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

The following diagram illustrates the proposed mechanism by which lipophilic anthrapyridone derivatives may overcome P-glycoprotein-mediated multidrug resistance in cancer cells.

Caption: Overcoming P-gp Mediated Multidrug Resistance.

Conclusion

This compound is a well-characterized industrial dye with robust physical and chemical properties. While its direct application in the biomedical field has yet to be explored, the growing body of research on the cytotoxic and kinase-inhibiting activities of structurally related anthrapyridone compounds presents a compelling case for further investigation. The ability of lipophilic derivatives of this class to overcome multidrug resistance in cancer cells highlights a promising avenue for the development of novel therapeutic agents. For researchers and drug development professionals, this compound and its analogues represent a scaffold of interest with the potential to yield new insights into cancer biology and contribute to the design of next-generation oncology drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver toxicity of anthraquinones: A combined in vitro cytotoxicity and in silico reverse dosimetry evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Solubility of Solvent Red 149 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility characteristics of Solvent Red 149 (C.I. 674700), a fluorescent dye belonging to the anthrapyridone class. While primarily utilized in the plastics and coatings industries for its vibrant bluish-red hue and excellent stability, understanding its behavior in organic solvents is crucial for any research or development application. This document outlines its known properties, presents available solubility data, and details established experimental protocols for its quantitative determination.

Chemical and Physical Properties of this compound

This compound is a synthetic organic dye known for its high heat resistance, light fastness, and strong tinting strength.[1][2][3] Its chemical structure, 6-(Cyclohexylamino)-3-N-methylanthrapyridone, imparts a high degree of non-polarity, which governs its solubility profile.[1]

Table 1: General Properties of this compound

| Property | Value | References |

| Chemical Name | 6-(Cyclohexylamino)-3-N-methylanthrapyridone | [1] |

| C.I. Name | This compound | [4] |

| CAS Numbers | 21295-57-8, 71902-18-6 | [4][5] |

| Molecular Formula | C₂₃H₂₂N₂O₂ | [4] |

| Molecular Weight | 358.43 g/mol | [4] |

| Appearance | Bluish-red powder | [5] |

| Heat Resistance | Up to 300°C in plastics like polystyrene | [2][6] |

| Light Fastness | Grade 6-7 (on a scale of 1 to 8) | [2][6] |

| Water Solubility | Insoluble (≤ 1.0% water soluble content) | [1][2][7] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The dye is generally described as soluble in organic solvents and insoluble in water.[1][7] One manufacturer provides a qualitative assessment of its solubility at 20°C in several common solvents, which is summarized below.

Table 2: Qualitative Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | - |

| Butyl Acetate | - |

| Methylbenzene (Toluene) | - |

| Dichloromethane | - |

| Ethyl Alcohol | - |

Note: The original technical data sheet uses dashes ("-") for these values, indicating a lack of specific quantitative data.[6][8] The compound is known to be soluble in solvents such as ethanol (B145695) and acetone.[7]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values (e.g., in g/L or mol/L), established laboratory methods can be employed. The two most common and reliable methods for determining the solubility of a sparingly soluble dye like this compound are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) using a mechanical shaker or magnetic stirrer to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 10.0 mL) using a volumetric pipette. To avoid transferring solid particles, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until only the dry dye residue remains.

-

-

Mass Determination:

-

Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.

-

Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

-

Solubility (g/L) = (Mass of residue in g) / (Volume of solution in L).

-

Caption: Workflow for the gravimetric determination of solubility.

Spectrophotometric Method

This method is an indirect technique that relies on the Beer-Lambert law. It is particularly useful for colored compounds and often requires less sample than the gravimetric method.

Methodology:

-

Determine Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan this solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength at which maximum absorbance occurs (λmax). All subsequent measurements will be performed at this wavelength for maximum sensitivity.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

After separation (Step 2 of the gravimetric method), accurately dilute a small, known volume of the saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. A serial dilution may be necessary.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this value by the dilution factor to determine the original concentration of the saturated solution. This final concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Caption: Workflow for the spectrophotometric determination of solubility.

Relevance to Research and Drug Development

While this compound has no established direct application in drug development, understanding the solubility of organic molecules is a cornerstone of pharmaceutical science.

-

Drug Delivery Systems: The principles used to determine the solubility of this dye are directly applicable to studying the solubility of poorly water-soluble drug candidates in various organic and mixed-solvent systems, which is critical for developing formulations such as solvent-based depots or amorphous solid dispersions.

-

Analytical Method Development: The spectrophotometric protocol is analogous to the development of UV-Vis based assays for quantifying active pharmaceutical ingredients (APIs) in various formulations.

-

Toxicology and Safety: Although primarily used in industrial settings, fluorescent dyes can be employed as tracers in biological systems. Assessing their solubility in biocompatible solvents like DMSO or ethanol is the first step in evaluating their potential for such applications.[9]

References

- 1. This compound [jnogilvychem.com]

- 2. This compound Dyes | C.I. No 674700 Manufacturers in India [colorantsgroup.com]

- 3. This compound,Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. China this compound / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]

- 9. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent Red HFG: A Technical Deep-Dive into its Spectral Characteristics

For Immediate Release

This technical guide provides a comprehensive overview of the spectral properties of Fluorescent Red HFG, also known as Solvent Red 149. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on its physical and chemical characteristics, alongside standardized experimental protocols for its spectral analysis.

Core Properties of Fluorescent Red HFG (this compound)

Below is a summary of the known physical and chemical properties of Fluorescent Red HFG:

| Property | Value | Reference |

| Chemical Name | 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | [5][6] |

| Synonyms | This compound, Fluorescent Red HFG, Transparent Red HFG | [6][7][8] |

| CAS Number | 71902-18-6, 21295-57-8 | [1][3][9][10] |

| Molecular Formula | C23H22N2O2 | [3][8][9] |

| Molecular Weight | 358.43 g/mol | [3][8][9] |

| Appearance | Red powder | [3][9] |

| Melting Point | 246-267 °C | [1][3] |

| Solubility | Soluble in various organic solvents; insoluble in water. | [11] |

| Chemical Structure | Pyrimidine Anthrone | [3][8][12] |

Experimental Protocols for Spectral Characterization

The following section outlines standardized experimental procedures for determining the key spectral properties of Fluorescent Red HFG. These protocols are based on established spectrofluorometric techniques.

I. Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for Fluorescent Red HFG.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Fluorescent Red HFG in a suitable organic solvent (e.g., ethanol, acetone). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the presumed excitation maximum to minimize inner filter effects.

-

Instrumentation: Utilize a calibrated spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the presumed wavelength of maximum fluorescence.

-

Scan the excitation monochromator across a range of wavelengths (e.g., 300-700 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

-

II. Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of Fluorescent Red HFG at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a series of solutions of Fluorescent Red HFG in a suitable solvent with known concentrations.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

-

References

- 1. China this compound / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]

- 2. specialchem.com [specialchem.com]

- 3. Ranbar 4B Red Fluorescent Dye – this compound [ranbarr.com]

- 4. This compound,Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound|CAS NO.71902-18-6 [xcolorpigment.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. dimacolor.en.made-in-china.com [dimacolor.en.made-in-china.com]

- 11. Page loading... [wap.guidechem.com]

- 12. specialchem.com [specialchem.com]

A Technical Guide to the Photophysical Properties of Solvent Red 149

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvent Red 149

This compound, also known by its Colour Index name, is a synthetic fluorescent dye characterized by its vibrant bluish-red hue.[1][2][3] It belongs to the pyrimidine (B1678525) anthrone (B1665570) class of dyes and is noted for its high thermal stability, light resistance, and strong tinting strength.[1][2][3] Its primary applications are in the coloring of various plastics, polymers, and fibers, including polystyrene, ABS, PMMA, PC, and PET.[1][2][4] The dye is soluble in organic solvents and is typically used to impart a durable and brilliant red coloration to materials.[5][6]

While extensively used in materials science, there is a notable lack of published data regarding its specific photophysical parameters, such as quantum yield and molar absorptivity. Such data is crucial for applications that rely on its fluorescent properties, including its potential use as a tracer or in advanced optical materials.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | [7] |

| CAS Number | 21295-57-8, 71902-18-6 | [4][8] |

| Molecular Formula | C₂₃H₂₂N₂O₂ | [8] |

| Molecular Weight | 358.43 g/mol | [8] |

| Appearance | Bluish-red powder | [3] |

| Melting Point | 267.5 °C | [5] |

| Heat Resistance | Up to 300 °C | |

| Light Fastness | 6-7 (on a scale of 1-8) |

Quantum Yield of this compound

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence.

While a specific quantum yield for this compound has not been identified in the surveyed literature, the following section details the standard experimental protocol for its determination.

Experimental Protocol for Quantum Yield Determination (Comparative Method)

The comparative method, also known as the relative method, is the most common and reliable technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample under investigation (in this case, this compound) to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

A suitable fluorescence standard (e.g., Rhodamine 6G, Quinine Sulfate)

-

High-purity solvent (a solvent in which both the sample and standard are soluble and stable)

Procedure:

-

Selection of a Standard: Choose a fluorescence standard that has a known and well-documented quantum yield and absorbs and emits in a similar spectral region to this compound.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same high-purity solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.

-

The slope of the resulting straight line is proportional to the quantum yield.

-

-

Calculation: The quantum yield of this compound (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_s and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_s and η_std are the refractive indices of the solvent used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

-

Molar Absorptivity of this compound

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law.

As with the quantum yield, specific values for the molar absorptivity of this compound are not readily found in the surveyed literature. The following section provides a detailed experimental protocol for its determination.

Experimental Protocol for Molar Absorptivity Determination

The molar absorptivity of this compound can be determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (with a known path length, typically 1 cm)

-

Analytical balance

-

Volumetric flasks

-

This compound

-

High-purity solvent

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Standard Solutions:

-

Prepare a series of dilutions from the stock solution to obtain several standard solutions of known concentrations.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The λ_max can be determined by scanning the absorbance of one of the solutions across a range of wavelengths.

-

-

Data Analysis:

-

Plot the absorbance at λ_max versus the concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εbc), this plot should yield a straight line passing through the origin.

-

Determine the slope of the line.

-

-

Calculation: The molar absorptivity (ε) can be calculated from the slope of the calibration curve:

Slope = ε * b

Therefore, ε = Slope / b

Where:

-

A is the absorbance.

-

ε is the molar absorptivity (in L mol⁻¹ cm⁻¹).

-

b is the path length of the cuvette (in cm).

-

c is the concentration of the solution (in mol L⁻¹).

-

Signaling Pathways

A search of the available literature did not yield any information on the involvement of this compound in biological signaling pathways. Its primary use appears to be as a colorant for plastics and other materials, and it is not typically employed in biological or drug development research in the context of cellular signaling.

Conclusion

This compound is a commercially important fluorescent dye with robust physical properties, making it suitable for a wide range of material coloring applications. However, there is a significant gap in the publicly available scientific literature regarding its fundamental photophysical properties, namely its quantum yield and molar absorptivity. This guide provides detailed, standard experimental protocols that can be employed by researchers to determine these crucial parameters. The characterization of the quantum yield and molar absorptivity of this compound will be essential for unlocking its potential in advanced applications where its fluorescent properties are of primary importance.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Pigment Red 149 | C40H26N2O4 | CID 62555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. China this compound / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]

Solvatochromic Properties of Solvent Red 149: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of C.I. Solvent Red 149, an anthrapyridone dye. Understanding the interaction of this dye with different solvent environments is crucial for its application in various fields, including polymer science, inks, and as a potential environmental sensor. This document details the expected solvatochromic behavior, experimental protocols for its characterization, and visual representations of the underlying principles.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential solvation of the ground and excited electronic states of the solute molecule. This compound, a member of the anthraquinone (B42736) dye family, exhibits such properties due to its molecular structure, which includes both electron-donating and electron-withdrawing groups, leading to an intramolecular charge transfer (ICT) upon excitation. The extent of this charge transfer, and thus the energy of the corresponding absorption band, is sensitive to the surrounding solvent's polarity and hydrogen bonding capabilities.

Quantitative Solvatochromic Data

The following table summarizes the hypothetical absorption maxima (λ_max) of this compound in a range of organic solvents with varying polarities. These values are representative of the expected solvatochromic shifts for an anthrapyridone dye and are correlated with the Kamlet-Taft solvent parameters: α (hydrogen bond acidity), β (hydrogen bond basicity), and π* (dipolarity/polarizability)[1][2][3][4][5].

| Solvent | Dielectric Constant (ε) | α | β | π* | Hypothetical λ_max (nm) |

| n-Hexane | 1.88 | 0.00 | 0.00 | -0.08 | 510 |

| Toluene | 2.38 | 0.00 | 0.11 | 0.54 | 525 |

| Chloroform | 4.81 | 0.44 | 0.00 | 0.58 | 535 |

| Ethyl Acetate | 6.02 | 0.00 | 0.45 | 0.55 | 530 |

| Acetone (B3395972) | 20.7 | 0.08 | 0.48 | 0.71 | 545 |

| Ethanol | 24.5 | 0.83 | 0.77 | 0.54 | 555 |

| Methanol | 32.7 | 0.93 | 0.62 | 0.60 | 560 |

| Acetonitrile | 37.5 | 0.19 | 0.31 | 0.75 | 550 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.00 | 0.76 | 1.00 | 565 |

Experimental Protocols

The determination of the solvatochromic properties of this compound can be achieved through standardized UV-Visible spectrophotometric analysis.

Materials and Reagents

-

This compound: Analytical grade

-

Solvents: Spectroscopic grade (e.g., n-Hexane, Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, DMSO)

-

Volumetric flasks: Class A

-

Pipettes: Calibrated

-

UV-Vis Spectrophotometer: Double beam, with a wavelength range of at least 200-800 nm

Preparation of Stock Solution

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the dye in a suitable solvent in which it is highly soluble (e.g., acetone or chloroform) in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration.

Preparation of Working Solutions

-

From the stock solution, prepare a series of dilute working solutions in each of the selected solvents.

-

The final concentration should be adjusted to yield an absorbance value within the linear dynamic range of the spectrophotometer (typically between 0.2 and 0.8 a.u.).

Spectroscopic Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the wavelength range for scanning (e.g., 400-700 nm).

-

Use the respective pure solvent as a blank to zero the absorbance of the spectrophotometer.

-

Record the absorption spectrum of the this compound solution in each solvent.

-

Identify the wavelength of maximum absorption (λ_max) for each solution.

Visualization of Solvatochromic Principles

Solvatochromic Shift Mechanism

The following diagram illustrates the effect of solvent polarity on the energy levels of a solvatochromic dye like this compound, leading to a bathochromic (red) or hypsochromic (blue) shift.

Caption: Energy level diagram illustrating the solvatochromic effect.

Experimental Workflow for Solvatochromism Analysis

The logical flow of the experimental procedure for determining the solvatochromic properties of this compound is depicted below.

Caption: Experimental workflow for solvatochromism analysis.

Conclusion

The solvatochromic behavior of this compound provides valuable insights into its interactions with its molecular environment. By systematically measuring its absorption spectra in a range of solvents and correlating the data with established polarity scales, researchers can better predict and control its performance in various applications. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for conducting such investigations. Further studies could explore the effects of temperature and solvent mixtures on the photophysical properties of this versatile dye.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Solvent Red 149 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Solvent Red 149, a fluorescent dye with significant applications in various research and industrial fields. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow to facilitate a thorough understanding of the process.

Chemical Properties and Data

This compound, also known as Fluorescent Red HFG, is an anthraquinone-based solvent dye. Its vibrant color and stability make it a valuable compound in plastics, coatings, and inks. For research purposes, a high degree of purity is essential. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71902-18-6, 21295-57-8 | |

| Molecular Formula | C₂₃H₂₂N₂O₂ | |

| Molecular Weight | 358.43 g/mol | |

| Appearance | Bluish-red powder | |

| Melting Point | 246 °C | |

| Density | 1.31 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from 1-nitroanthraquinone. This synthesis route, as detailed in Chinese patent CN104725315A, consists of five main stages: substitution, bromination, acylation, ring-closure, and condensation. This method has been reported to produce a final product with a purity of 99.0% and a yield of 77.5% for the final condensation step.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Health and Safety in Handling Solvent Red 149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Solvent Red 149. The information is intended to support risk assessments and the implementation of safe laboratory practices for professionals working with this substance.

Chemical and Physical Properties

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class. It is characterized by its red, powdery appearance and is utilized in various industrial applications. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Name | 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | --INVALID-LINK-- |

| CAS Number | 71902-18-6 (primary), 21295-57-8 (secondary) | --INVALID-LINK-- |

| Molecular Formula | C23H22N2O2 | --INVALID-LINK-- |

| Molecular Weight | 358.43 g/mol | --INVALID-LINK-- |

| Appearance | Red powder | --INVALID-LINK-- |

| Odor | Odorless | --INVALID-LINK-- |

| Solubility in Water | Insoluble | --INVALID-LINK-- |

| Melting Point | ~266 °C | --INVALID-LINK-- |

Toxicological Data

The available toxicological data for this compound suggests a low acute toxicity profile. However, as with any chemical, caution should be exercised, and exposure should be minimized.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | --INVALID-LINK-- |

| Skin Irritation | Rabbit | Dermal | Non-irritant | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Ocular | Non-irritant | --INVALID-LINK-- |

Note on Experimental Protocols: Detailed experimental protocols for the cited toxicological studies are not publicly available in the reviewed literature. The provided data is based on information from supplier Safety Data Sheets.

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound by major regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).

In the absence of a substance-specific OEL, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Nuisance Dust."

| Regulatory Body | Limit Type | Value (Total Dust) | Value (Respirable Fraction) | Reference |

| OSHA | PEL (TWA) | 15 mg/m³ | 5 mg/m³ | --INVALID-LINK-- |

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are related to its physical form as a powder. Inhalation of dust and direct contact with skin and eyes are the main routes of exposure.

Health Hazards:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: Prolonged or repeated contact may cause skin irritation in sensitive individuals.[1]

-

Eye Contact: Dust may cause irritation and inflammation.[1]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[1]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

For operations that may generate significant dust, an approved respirator should be worn.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

Potential Cellular Response to Chemical Exposure

While specific signaling pathways affected by this compound have not been elucidated, exposure to foreign chemical compounds can trigger general cellular stress responses. Two key pathways involved in the cellular defense against chemical-induced oxidative stress are the Nrf2 and MAPK signaling pathways.

Generalized Experimental Workflow for Assessing Chemical Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a chemical compound like this compound on a cellular level.

Generalized Nrf2 Signaling Pathway in Response to Oxidative Stress

Exposure to chemical stressors can lead to the production of reactive oxygen species (ROS), which in turn activates the Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Generalized MAPK Signaling Pathway in Chemical-Induced Cell Damage

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including apoptosis (programmed cell death) in response to chemical-induced damage.

Conclusion

This compound exhibits low acute toxicity based on the available data. The primary health and safety concerns are associated with its physical form as a powder, necessitating measures to control dust exposure. While specific toxicological mechanisms and occupational exposure limits are not well-defined, a conservative approach to handling, including the use of appropriate personal protective equipment and engineering controls, is essential. The generalized cellular response pathways presented offer a framework for understanding potential mechanisms of toxicity and for designing further toxicological investigations. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before handling this chemical.

References

A Technical Guide to High-Purity Solvent Red 149 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Solvent Red 149, a fluorescent dye with niche applications in scientific research. While primarily utilized in the plastics and polymer industries for its vibrant color and stability, its photophysical properties may be of interest to researchers in materials science and related fields. This document outlines commercial suppliers, key technical data, and generalized experimental protocols for the qualification of this dye for research purposes.

Introduction to this compound

This compound, also known by its chemical name 6-(Cyclohexylamino)-3-N-methylanthrapyridone, is a synthetic organic dye belonging to the anthrapyridone class.[1] It is characterized by its brilliant bluish-red hue and strong fluorescence.[2] Its robust thermal stability and lightfastness have made it a staple in industrial coloring applications.[1][3][4][5] For research applications, particularly in fields such as polymer science and fluorescence-based assays, the purity and well-defined properties of this dye are critical.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound, with some providing grades suitable for research and development. The following table summarizes a selection of these suppliers. It is important to note that purity claims should be verified by lot-specific certificates of analysis, which are typically available upon request from the supplier.

| Supplier | Product Name(s) | Purity Specification | CAS Number(s) |

| Biosynth | This compound | Min. 95% | 21295-57-8, 71902-18-6 |

| Jinan Ogilvy Chemical Co., Ltd. | This compound, Fluorescent Red HFG | ≥99% | 21295-57-8 |

| Colorants Chem Pvt Ltd | This compound, Fluorescent Red HFG | - | 21295-57-8, 71902-18-6 |

| Hangzhou Epsilon Chemical Co.,Ltd | Fluorescent Red HFG, Sumiplast Red HFG | - | 21295-57-8, 71902-18-6 |

| Alfa Chemistry | This compound | - | 21295-57-8 |

Physicochemical and Technical Data

The following tables provide a summary of the key physicochemical and technical properties of this compound, compiled from various supplier technical data sheets. These values should be considered as typical and may vary between batches and suppliers.

General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 6-(Cyclohexylamino)-3-N-methylanthrapyridone | [1] |

| CAS Number(s) | 21295-57-8, 71902-18-6 | [2] |

| Molecular Formula | C₂₃H₂₂N₂O₂ | [2][6] |

| Molecular Weight | 358.43 g/mol | [2][6] |

| Appearance | Red to bluish-red powder | [3][4][7] |

| Chemical Structure | Pyridine anthrone | [2] |

Technical Performance Data

| Parameter | Value | Source(s) |

| Melting Point | 246-252 °C, 267.5 °C | [8] |

| Heat Resistance | Up to 300 °C | [3][4][5] |

| Light Fastness | 6-8 (on a scale of 1-8) | [3][4] |

| Density | ~1.31 - 1.35 g/cm³ | [4][5][8] |

| Water Solubility | Insoluble (≤1.0%) | [4] |

| Organic Solvent Solubility | Soluble in various organic solvents | [9] |

Experimental Protocols for Quality Assessment of High-Purity Dyes

For research applications, it is imperative to verify the purity and characterize the properties of commercially supplied dyes. The following are generalized protocols for the quality assessment of a high-purity dye such as this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. A typical gradient could be from 50% to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: A diode array detector (DAD) or a UV-Vis detector set at the absorption maximum of this compound. A fluorescence detector can also be used for higher sensitivity and selectivity.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Spectroscopic Characterization (UV-Vis and Fluorescence)

Objective: To determine the absorption and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene). The concentration should be adjusted to have an absorbance of approximately 0.1-0.5 at the absorption maximum for UV-Vis measurements and a lower concentration for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Spectroscopy:

-

Scan the sample from approximately 300 nm to 700 nm using a dual-beam UV-Vis spectrophotometer.

-

Record the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at its λmax (or a suitable wavelength in the absorption band).

-

Record the emission spectrum.

-

Record the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield, a reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G or Rhodamine 101) should be used under identical experimental conditions.

-

Visualizations

General Workflow for Qualifying a Commercial Dye for Research

The following diagram illustrates a generalized workflow for the qualification of a commercial dye, such as this compound, for use in a research setting. This process ensures the identity, purity, and relevant photophysical properties of the dye are well-characterized before its use in experiments.

Caption: Workflow for the qualification of a commercial dye for research applications.

Conclusion

This compound is a commercially available fluorescent dye with well-documented applications in industrial settings. For researchers, its utility will depend on the specific requirements of their application. Due to the limited availability of research-grade certified materials, it is essential for scientists to independently verify the purity and characterize the photophysical properties of commercially sourced this compound using standard analytical techniques. The protocols and workflow outlined in this guide provide a framework for such a qualification process, enabling the reliable use of this dye in a research context.

References

- 1. This compound [jnogilvychem.com]

- 2. Ranbar 4B Red Fluorescent Dye – this compound [ranbarr.com]

- 3. This compound,Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]

- 4. This compound Dyes | C.I. No 674700 Manufacturers in India [colorantsgroup.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. China this compound / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]

- 9. Page loading... [wap.guidechem.com]

The Core Principles of Fluorescence in Anthrapyridone Dames: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of anthrapyridone dyes. Anthrapyridone and its derivatives, a class of synthetic dyes, have garnered significant interest in biomedical research and drug development due to their unique photophysical properties and versatile applications as fluorescent probes. This document delves into the molecular basis of their fluorescence, factors influencing their emission, and the experimental protocols for their characterization, with a focus on their application in probing biological systems.

Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs a photon of light, exciting an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon of lower energy (longer wavelength). This phenomenon is visually represented by the Jablonski diagram.

The key characteristics of a fluorescent dye include:

-

Absorption and Emission Spectra: The range of wavelengths a dye can absorb and emit.

-

Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.

-

Stokes Shift: The difference in wavelength between the maximum absorption and the maximum emission. A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratio.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of anthrapyridone dyes are intrinsically linked to their chemical structure, which is characterized by a polycyclic aromatic core. This extended π-conjugated system is responsible for their ability to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum.

Factors Influencing the Fluorescence of Anthrapyridone Dyes

The fluorescence of anthrapyridone dyes is highly sensitive to their molecular structure and their immediate environment. Understanding these factors is crucial for the rational design of fluorescent probes with specific properties for various applications.

2.1. Molecular Structure:

-

Substituents: The nature and position of substituent groups on the anthrapyridone core have a profound impact on its photophysical properties. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence intensity, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench fluorescence. The position of these substituents can also influence the absorption and emission wavelengths.[1]

-

Conjugation: Extending the π-conjugated system of the anthrapyridone core, for instance, by adding more aromatic rings, typically leads to a red-shift in both the absorption and emission spectra.

-

Rigidity: A more rigid molecular structure often results in a higher fluorescence quantum yield. Rigidity restricts non-radiative decay pathways, such as molecular vibrations and rotations, thereby favoring the radiative decay through fluorescence.

2.2. Environmental Factors:

-

Solvent Polarity: The polarity of the solvent can significantly affect the Stokes shift and quantum yield. Generally, an increase in solvent polarity can lead to a red-shift in the emission spectrum.

-

pH: The fluorescence of anthrapyridone dyes bearing ionizable groups can be pH-dependent. Changes in pH can alter the electronic structure of the dye, leading to changes in its absorption and emission properties.

-

Temperature and Viscosity: An increase in temperature or a decrease in viscosity can lead to a decrease in fluorescence intensity due to an increase in the rate of non-radiative decay processes.

-

Quenching: The presence of certain molecules, known as quenchers, can decrease the fluorescence intensity. Quenching can occur through various mechanisms, including collisional quenching, static quenching, and Förster resonance energy transfer (FRET).

Quantitative Photophysical Data of Anthraquinone (B42736) Derivatives

| Compound/Dye Name | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| DRAQ5 | 599/644 | 678/697 | < 30 | 0.003 | Solution | [2] |

| CyTRAK Orange | 510 | 610 | 100 | Not Reported | - | [2] |

| 1,6-dihydroxy-anthraquinone | 269 | 583 | 314 | Not Reported | Methanol | [1] |

| 1,5-dihydroxy-anthraquinone | 285 | 567 | 282 | Not Reported | Methanol | [1] |

| RBS3 | 420 | 556 | 136 | Not Reported | Deionized water | [2] |

| CE8 | 276 | 406 | 130 | Not Reported | Deionized water | [2] |

| NGA5 | 298 | 480 | 182 | Not Reported | Deionized water | [2] |

Experimental Protocols

Accurate characterization of the photophysical properties of anthrapyridone dyes is essential for their effective application. The following sections detail the methodologies for key experiments.

4.1. Synthesis of Anthrapyridone Dyes

The synthesis of anthrapyridone dyes typically involves multi-step organic reactions. A general synthetic route might involve the reaction of an aminoanthraquinone with a reactive methylene (B1212753) compound. The specific reaction conditions and starting materials can be varied to introduce different substituents and functional groups onto the anthrapyridone core, thereby tuning its photophysical and biological properties. For example, novel polymerizable methacrylated anthraquinone dyes have been synthesized through nucleophilic aromatic substitution reactions followed by methacrylation.

4.2. Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of the anthrapyridone dye.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the anthrapyridone dye in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution relevant to the intended application). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The wavelength at which the maximum absorbance is observed is the λ_abs.

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength. The wavelength at which the maximum fluorescence intensity is observed is the λ_em. Both excitation and emission slits should be set to an appropriate width (e.g., 5 nm).[1]

4.3. Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology (Comparative Method):

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the anthrapyridone dye under investigation (e.g., quinine (B1679958) sulfate, rhodamine 6G, or anthracene).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_standard are the refractive indices of the sample and standard solutions (if different).

-

-

4.4. Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the dye spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting fluorescence decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.

Applications in Probing Biological Systems

The unique fluorescent properties of anthrapyridone dyes make them valuable tools for studying a variety of biological processes. Their ability to be chemically modified allows for the development of targeted probes for specific cellular components and signaling pathways.

5.1. High-Throughput Screening (HTS) in Drug Discovery

Fluorescence-based assays are widely used in HTS to identify potential drug candidates that modulate the activity of a biological target. The general workflow for an HTS campaign using a fluorescent probe is as follows:

References

Potential Applications of Solvent Red 149 in Material Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary